2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2 |
InChI Key |
TXXSHVJQQLSSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)CCNC3 |
Origin of Product |
United States |
Preparation Methods
Key Steps in the Cyclization Process:
-
Formation of Intermediate Adducts :
N-amino-2-iminopyridine reacts with a β-diketone (e.g., 1,3-cyclopentanedione) to form a tetracyclic intermediate via nucleophilic attack. -
Oxidative Dehydrogenation :
Molecular oxygen (O₂) facilitates the removal of hydrogen atoms, stabilizing the intermediate. -
Cyclization and Aromatization :
Intramolecular cyclization and dehydration yield the final pyrazolo-pyridine scaffold.
Example Reaction Conditions (Analogous Compounds):
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst/Acid | Acetic acid (6 equiv) | |
| Temperature | 130°C | |
| Reaction Time | 18 hours | |
| Yield Range | 80–90% (for similar derivatives) |
For the target compound, substitution of the β-diketone with a cyclohexyl-bearing precursor (e.g., cyclohexyl-substituted diketone) could theoretically yield the desired product. However, specific optimizations (e.g., catalyst selection, solvent polarity) may be required to accommodate steric hindrance from the cyclohexyl group.
Acid/Base-Catalyzed Cyclization
Alternative methods involve acid- or base-mediated cyclization of appropriately substituted pyridine precursors. This approach is less documented for the pyrazolo[4,3-c]pyridine system but has been utilized for related fused heterocycles.
Proposed Mechanism:
-
Activation of Carbonyl Groups :
Acidic conditions (e.g., H₂SO₄) protonate carbonyl oxygen, enhancing electrophilicity. -
Nucleophilic Attack :
A hydrazine or amine group attacks the electrophilic carbon, initiating cyclization. -
Ring Closure :
Base-mediated deprotonation or acid-catalyzed dehydration completes the bicyclic structure.
Hypothetical Reaction Setup:
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | 2-Cyclohexylpyridine + hydrazine | Requires functional group compatibility |
| Catalyst | H₂SO₄ or NaOH | Depends on reaction pathway |
| Solvent | Ethanol or THF | Affects reaction rate and yield |
| Temperature | Reflux (80–100°C) | Requires optimization |
This method’s efficiency would depend on the stability of intermediates under acidic/basic conditions. Steric bulk from the cyclohexyl group may necessitate longer reaction times or higher temperatures.
Alternative Synthetic Routes
Enzymatic or Biocatalytic Approaches
Though speculative, enzymatic cyclization or oxidation could offer greener alternatives. However, current literature lacks evidence for such methods in pyrazolo-pyridine synthesis.
Challenges and Knowledge Gaps
Limited Direct Protocols
No peer-reviewed synthesis of this compound has been explicitly documented. Analogous methods (e.g., CDC reactions) require validation for this specific substrate.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Cyclization with β-Diketones | High yield for analogous compounds, scalable | Requires precise control of O₂ atmosphere | 80–90% (hypothetical) |
| Acid/Base-Catalyzed | Simple reagents, cost-effective | Steric hindrance from cyclohexyl group | Moderate (<70%) |
| Microwave-Assisted | Faster reaction times, cleaner products | Limited precedents for pyrazolo-pyridines | Unknown |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the pyrazole and pyridine rings serve as key nucleophilic sites. For example:
-
Pyrazole N1 : Reacts with electrophiles like alkyl halides under basic conditions to form N-alkylated derivatives.
-
Pyridine N4 : Participates in SN2 reactions with acyl chlorides or sulfonating agents, enabling the introduction of acyl/sulfonyl groups.
Example Reaction:
Oxidative Cross-Dehydrogenative Coupling (CDC)
Under oxygen-rich conditions, the compound undergoes CDC with β-dicarbonyl substrates (e.g., ethyl acetoacetate) via an oxidative pathway :
-
Enol Addition : The β-dicarbonyl substrate’s enol form adds to the N-amino-2-iminopyridine intermediate.
-
Oxidative Dehydrogenation : Molecular oxygen drives dehydrogenation, forming fused pyrazolo[1,5-a]pyridine derivatives .
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| Acetic Acid | 6 equivalents |
| Solvent | Ethanol |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Catalyst | None required |
Yield Optimization (Table 1, Source ):
| Acetic Acid (equiv) | Yield of 4a | By-Product 3a |
|---|---|---|
| 2 | 34% | Trace |
| 6 | 74% | <5% |
| 8 | 68% | 22% |
Cyclization Reactions
The compound participates in acid-catalyzed cyclization to form polycyclic frameworks. For instance:
-
Hydrazine-Mediated Cyclization : Reacts with hydrazine in ethanol under reflux to generate tetrahydropyrazolo-pyrimidine derivatives .
-
PPTS-Catalyzed Cyclization : Pyridinium p-toluenesulfonate (PPTS) facilitates ring closure at room temperature, yielding 6-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines .
Mechanistic Pathway (Source ):
Hydroxyl Group Reactions
-
Oxidation : The 3-hydroxy group oxidizes to a ketone using agents like CrO₃ or DMP (Dess-Martin periodinane).
-
Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmacokinetic studies.
Cyclohexyl Group Modifications
-
Hydrogenation : The cyclohexyl substituent undergoes partial hydrogenation to cyclohexene under H₂/Pd-C.
-
Halogenation : Radical bromination at the cyclohexyl ring’s tertiary carbon positions.
Comparative Reactivity with Analogues
Pyrazolo[4,3-c]pyridines exhibit distinct reactivity compared to isomeric pyrazolo[3,4-b]pyridines due to ring strain and electronic effects (Table 2) :
| Feature | Pyrazolo[4,3-c]pyridine | Pyrazolo[3,4-b]pyridine |
|---|---|---|
| N-Alkylation Rate | Faster (lower steric hindrance) | Slower |
| Oxidation Susceptibility | Higher (electron-rich pyrazole) | Moderate |
Stability Under Reaction Conditions
-
Acidic Conditions : Stable in dilute HCl but decomposes in concentrated H₂SO₄ due to ring-opening.
-
Basic Conditions : Degrades at pH >10 via hydroxide attack on the pyridine ring.
Key Research Findings
-
Oxygen Dependency : CDC reactions fail under inert atmospheres, confirming O₂’s role as a terminal oxidant .
-
Solvent Effects : Ethanol maximizes yield in cyclization reactions, while DMF/acetic acid promote side products .
-
By-Product Control : Limiting acetic acid to 6 equivalents minimizes triazolo-pyridine by-products during CDC .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol as a therapeutic agent for neurological disorders. It has been shown to influence the glycine transporter (GlyT1), which plays a crucial role in modulating neurotransmitter levels in the central nervous system. By inhibiting GlyT1, this compound may enhance synaptic glycine levels, thus improving conditions associated with psychotic disorders and schizophrenia .
Pulmonary Fibrosis Treatment
A notable application of this compound is its use in treating pulmonary fibrosis (PF). In preclinical models, it has demonstrated efficacy by regulating the TGF-β/Smad signaling pathway, which is crucial for fibrosis development. Compounds similar to this compound have been effective in reducing collagen deposition and inflammation associated with PF .
Synthesis and Derivative Studies
The synthesis of this compound has been explored extensively. Various derivatives have been synthesized to enhance its pharmacological properties. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group addition | Increased potency against GlyT1 |
| Compound B | Hydroxyl group substitution | Improved solubility and bioavailability |
| Compound C | Fluorination | Enhanced selectivity for target receptors |
These modifications aim to optimize the compound's efficacy while minimizing side effects.
Case Study 1: GlyT1 Inhibition
In a study assessing the inhibitory effects on GlyT1, this compound showed a significant reduction in glycine uptake in neuronal cultures. This suggests its potential as a therapeutic agent for enhancing synaptic transmission in conditions like schizophrenia .
Case Study 2: Anti-fibrotic Effects
Another investigation utilized a bleomycin-induced mouse model of pulmonary fibrosis to evaluate the anti-fibrotic properties of compounds related to this compound. The results indicated a marked decrease in fibrosis markers and improved lung function metrics post-treatment with these compounds .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazolo-Pyridine Core
Table 1: Key Structural Analogs and Properties
Q & A
Q. What are the recommended synthetic routes for 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol?
A multi-step synthesis approach is commonly employed:
Core scaffold formation : React tert-butyl 3-cyanopiperidine-1-carboxylate with hydrazine derivatives (e.g., hydroxylamine) to form the pyrazolo-pyridine ring.
Cyclohexyl introduction : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the cyclohexyl group at the 2-position.
Hydroxyl group retention : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions.
Purification typically involves flash chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a diffractometer (e.g., Rigaku XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : Refine atomic coordinates and displacement parameters with SHELXL-97, incorporating hydrogen bonding and torsional restraints.
- Validation : Check geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) norms. Example data for a related compound:
| Parameter | Value (Å/°) |
|---|---|
| C–N bond length | 1.345(2) |
| Pyrazole ring planarity | 0.012 Å |
| Dihedral angle (pyrazole/tetrahydropyridine) | 75.19(6)° |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm substituent positions and ring conformations. Key signals include:
- Hydroxyl proton (~5.0 ppm, broad singlet).
- Cyclohexyl protons (1.2–2.1 ppm, multiplet).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- IR spectroscopy : Identify O–H stretching (~3200–3500 cm) and pyrazole ring vibrations (~1550 cm) .
Q. How is purity assessed during synthesis?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Target ≥95% purity.
- Melting point : Compare experimental values (e.g., 178–180°C) with literature data to detect impurities .
Advanced Research Questions
Q. How does conformational flexibility of the tetrahydro-pyrazolo-pyridine ring impact structure-activity relationships (SAR)?
- Half-chair conformation : The tetrahydropyridine ring adopts a half-chair conformation, positioning the cyclohexyl and hydroxyl groups for optimal receptor interactions.
- Substituent effects : Bulky cyclohexyl groups reduce ring puckering, enhancing binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Computational studies (DFT or MD simulations) can quantify energy barriers for ring inversion .
Q. How to resolve contradictions in pharmacological data across assay platforms?
- Assay standardization : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement.
- Control for solvent effects : Replace DMSO with PBS in aqueous assays to avoid artificial inhibition.
- Structural analogs : Compare activity of derivatives (e.g., 3-chlorophenyl or naphthalene-sulfonamide analogs) to identify critical pharmacophores .
Q. What strategies optimize metabolic stability without compromising potency?
- Hydroxyl group modification : Replace the hydroxyl with bioisosteres like trifluoromethyl or methoxy groups to reduce Phase II glucuronidation.
- Cyclohexyl substitution : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility while retaining lipophilic interactions.
- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life (t) and CYP450 inhibition .
Q. How can computational modeling guide the design of selective inhibitors?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes in target vs. off-target proteins (e.g., kinases vs. GPCRs).
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Discovery Studio.
- ADMET prediction : Apply QSAR models in SwissADME to optimize logP (<3) and topological polar surface area (60–90 Ų) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values for kinase inhibition?
Q. Why do solubility predictions fail for this compound in physiological buffers?
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates at >10 μM concentrations.
- Solution : Incorporate co-solvents (e.g., 0.1% Tween-80) or formulate as a cyclodextrin complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
